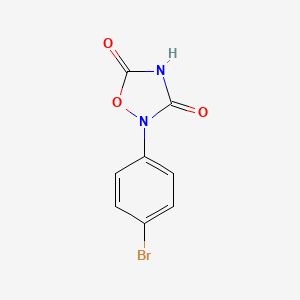
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione typically involves the reaction of 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazolidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced forms of the compound, depending on the specific conditions used.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism by which 2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: Another bromophenyl compound with different functional groups and applications.
Thiazole Derivatives: Compounds with similar heterocyclic structures but different biological activities.
Uniqueness
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione is unique due to its specific ring structure and the presence of both bromophenyl and oxadiazolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59746-14-4 |
|---|---|
Formule moléculaire |
C8H5BrN2O3 |
Poids moléculaire |
257.04 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-1-3-6(4-2-5)11-7(12)10-8(13)14-11/h1-4H,(H,10,12,13) |
Clé InChI |
RGDLWMZUBOZXLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)NC(=O)O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
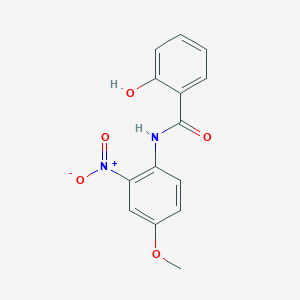
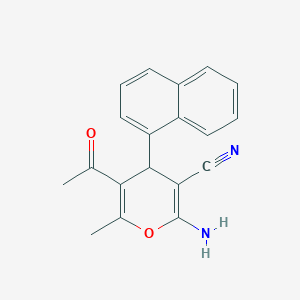
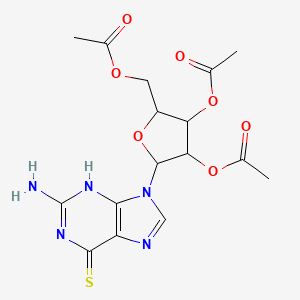
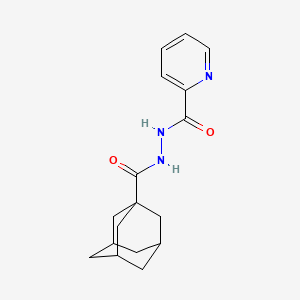
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
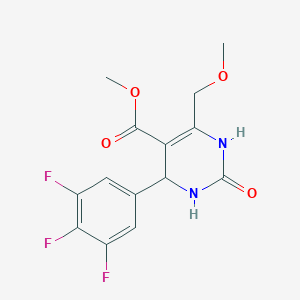
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
amino}benzene](/img/structure/B14147156.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
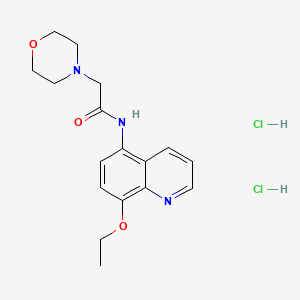
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
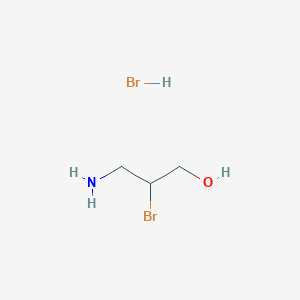
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
